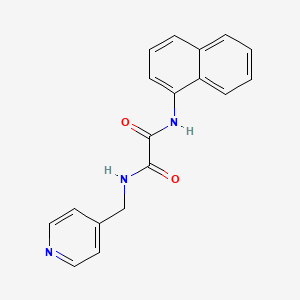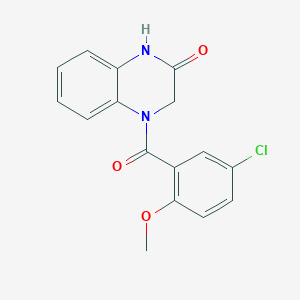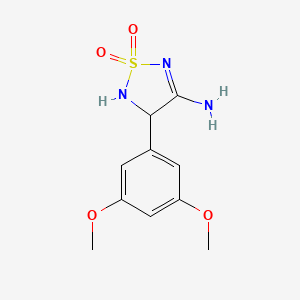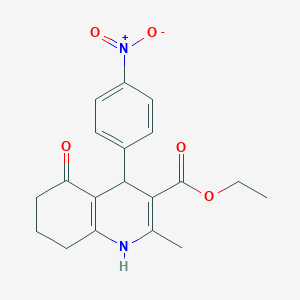![molecular formula C20H18N2OS B4942311 1-(3,4-DIMETHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B4942311.png)
1-(3,4-DIMETHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-DIMETHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound with a unique structure that combines a dimethylphenyl group, a phenylpyrimidinyl group, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with a suitable pyrimidine derivative in the presence of a sulfanylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-DIMETHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-DIMETHOXYPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE
- 1-(3,4-DIMETHYLPHENYL)-2-[(6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ETHAN-1-ONE OXIME
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-14-8-9-17(10-15(14)2)19(23)12-24-20-11-18(21-13-22-20)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUDLGARZAVMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-{2,5-dioxo-3-[(thiophen-2-ylmethyl)amino]pyrrolidin-1-yl}benzoate](/img/structure/B4942233.png)

![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4942239.png)

![ethyl 3-(3-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![2-(4-benzhydrylpiperazin-1-yl)-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid](/img/structure/B4942269.png)
![1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one](/img/structure/B4942270.png)
![2-((E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B4942274.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)


![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
